molecular formula C11H9FO2 B13210051 5-Fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid

5-Fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid

Cat. No.: B13210051
M. Wt: 192.19 g/mol
InChI Key: HCOQQRLUMQMLHN-UHFFFAOYSA-N
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Description

5-Fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is a fluorinated organic compound with the molecular formula C11H9FO2. It is characterized by a cyclopropane ring fused to an indene structure, with a carboxylic acid functional group and a fluorine atom attached to the indene ring. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid typically involves multiple steps, starting from readily available precursors One common method involves the cyclopropanation of an indene derivative followed by fluorination and carboxylation The reaction conditions often require the use of strong bases, such as sodium hydride, and fluorinating agents like Selectfluor

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed

The major products formed from these reactions include esters, amides, alcohols, and substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

5-Fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-Fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the cyclopropane ring can influence its overall stability and reactivity. The carboxylic acid group allows for further modifications, enabling the compound to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid: Similar structure but with a bromine atom instead of fluorine.

    1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid: Lacks the fluorine atom, making it less reactive in certain contexts.

Uniqueness

5-Fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, reactivity, and binding affinity, making it a valuable tool in various research applications.

Properties

Molecular Formula

C11H9FO2

Molecular Weight

192.19 g/mol

IUPAC Name

5-fluoro-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylic acid

InChI

InChI=1S/C11H9FO2/c12-8-3-1-2-5-6(8)4-7-9(5)10(7)11(13)14/h1-3,7,9-10H,4H2,(H,13,14)

InChI Key

HCOQQRLUMQMLHN-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C2C(=O)O)C3=C1C(=CC=C3)F

Origin of Product

United States

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